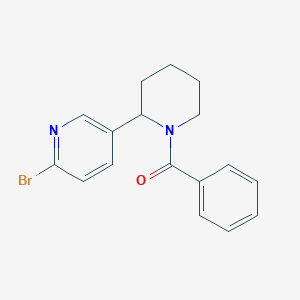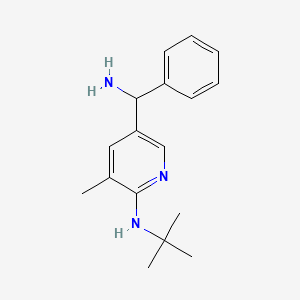![molecular formula C10H10BrClN4O B11800230 4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)
4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine typically involves the reaction of 4,5-dichloroimidazole with 2-bromoketone, followed by catalytic chlorination using copper chloride in acetone . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone
- (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-A]pyrazin-3-yl)pyrrolidine-1-carboxylate
Uniqueness
4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine is unique due to its specific combination of bromine, chlorine, and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10BrClN4O |
|---|---|
Molecular Weight |
317.57 g/mol |
IUPAC Name |
4-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine |
InChI |
InChI=1S/C10H10BrClN4O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2 |
InChI Key |
OFUFGAGORVYTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















